molecular formula C21H21F3N2O3S B2930698 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one CAS No. 851805-80-6

2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one

Cat. No.: B2930698
CAS No.: 851805-80-6
M. Wt: 438.47
InChI Key: BKJRJASCFISVLZ-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one features a 4,5-dihydroimidazole core substituted with a sulfanyl-linked 3-(trifluoromethyl)benzyl group and a 3,4-dimethoxyphenyl-acetyl moiety.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3S/c1-28-17-7-6-14(11-18(17)29-2)12-19(27)26-9-8-25-20(26)30-13-15-4-3-5-16(10-15)21(22,23)24/h3-7,10-11H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJRJASCFISVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one likely involves multiple steps, including:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxy groups: Methoxylation can be performed using methanol in the presence of a base or through methylation reactions.

    Formation of the sulfanyl linkage: This can be achieved through thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the sulfanyl linkage.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.

Medicine

Medicinal chemistry could explore its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The trifluoromethyl group could enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

Imidazole/Triazole Hybrids
  • Compound C1 (): A triazole-imidazole hybrid with diphenyl substituents. Unlike the target compound, this lacks the sulfanyl and trifluoromethyl groups, but shares aromatic substitution patterns. The absence of electron-withdrawing groups (e.g., CF₃) may reduce its stability compared to the target .
  • 2-Methyl-4,5-diphenyl-1-((trifluoromethyl)sulfonyl)-4,5-dihydro-1H-imidazole (): Contains a trifluoromethylsulfonyl group instead of the benzyl-sulfanyl chain.
Aromatic Substitution Patterns
  • (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Replaces the 3,4-dimethoxyphenyl group with a nitro-substituted phenyl. The nitro group is strongly electron-withdrawing, which could alter electronic interactions in biological systems compared to the target’s methoxy donors .
  • 4,5-Diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole (): Features a trichlorophenyl group and tetrahydrofuran-derived substituent. The chlorine atoms enhance lipophilicity but may introduce steric hindrance absent in the target compound .

Functional Group Analysis

Sulfanyl vs. Sulfonyl Linkages
  • Ethyl 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate (): Shares the sulfanyl-trifluoromethylbenzyl motif but includes an ethyl carboxylate ester. The ester group may confer higher hydrolytic lability compared to the target’s stable ethanone moiety .
Methoxy vs. Methyl/Halogen Substituents
  • 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (): Contains a single methoxyphenyl group and methyl substituents. The reduced aromatic substitution (vs. 3,4-dimethoxy in the target) likely decreases electronic effects and steric bulk .
  • 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): Substituted with thiophene, introducing heteroaromaticity.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Functional Groups Potential Impact Reference
Target Compound 4,5-Dihydroimidazole 3,4-Dimethoxyphenyl, CF₃-benzylsulfanyl Ethanone, Sulfanyl Enhanced solubility & stability N/A
(4-Nitrophenyl)methanone derivative 4,5-Dihydroimidazole 4-Nitrophenyl, CF₃-benzylsulfanyl Methanone, Sulfanyl Electron-withdrawing effects
Ethyl carboxylate derivative 4,5-Dihydroimidazole CF₃-benzylsulfanyl, Ethyl carboxylate Carboxylate, Sulfanyl Higher hydrolytic liability
Triazole-imidazole hybrid (C1) Triazole-Imidazole Diphenyl, Benzil-derived None Reduced metabolic stability
Thiophene-substituted imidazole Imidazole Thiophen-2-yl, Diphenyl Thiophene Heteroaromatic redox activity

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a complex organic molecule with potential biological activities. Its unique structural features, including the presence of methoxy and trifluoromethyl groups, suggest a variety of pharmacological properties that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C31H23F3O4C_{31}H_{23}F_3O_4 with a molecular weight of approximately 516.51 g/mol. The compound's structure includes:

  • A dimethoxyphenyl moiety that may enhance lipophilicity.
  • A trifluoromethyl group that can influence electronic properties and biological interactions.
  • An imidazole ring which is often associated with biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the imidazole ring is particularly noteworthy as it is often linked to antifungal and antibacterial activities.
  • Anticancer Properties : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. The structural components may interact with cellular pathways involved in cancer progression.
  • Anti-inflammatory Effects : Compounds containing methoxy groups have been reported to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-(3,4-Dimethoxyphenyl)ethylamineAntidepressant effects
3-(Trifluoromethyl)phenolAntimicrobial activity
4,5-Dihydroimidazole derivativesAnticancer activity

Case Study 1: Antimicrobial Screening

In a study examining various derivatives of imidazole compounds, one derivative demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. This suggests that the target compound may possess similar antimicrobial properties due to its structural similarities.

Case Study 2: Cancer Cell Line Testing

A related compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that the compound inhibited cell growth in a dose-dependent manner, highlighting the potential anticancer effects attributable to structural features shared with the target compound.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • The imidazole ring may interact with biological targets such as enzymes or receptors involved in inflammation and cancer pathways.
  • The trifluoromethyl group could enhance binding affinity to these targets due to its electron-withdrawing nature.

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